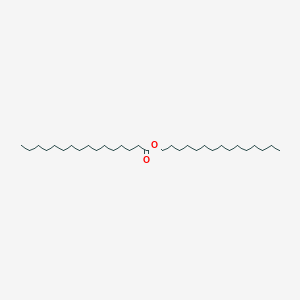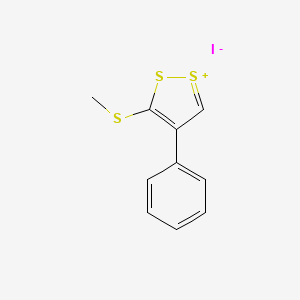
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a dithiol ring system with a phenyl group and a sulfanium iodide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide typically involves the cyclization of aryl trifluoropropynes using elemental sulfur as the sulfur source . This method is practical and straightforward, allowing for the efficient production of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide moiety to a thiol or sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiol ring system can form strong interactions with metal ions, influencing various biochemical pathways. Additionally, the sulfanium iodide moiety can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium iodide is unique due to its combination of a dithiol ring system and a sulfanium iodide moiety
Eigenschaften
CAS-Nummer |
21305-56-6 |
|---|---|
Molekularformel |
C10H9IS3 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
3-methylsulfanyl-4-phenyldithiol-1-ium;iodide |
InChI |
InChI=1S/C10H9S3.HI/c1-11-10-9(7-12-13-10)8-5-3-2-4-6-8;/h2-7H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QXOVIBPECHDIAD-UHFFFAOYSA-M |
Kanonische SMILES |
CSC1=C(C=[S+]S1)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


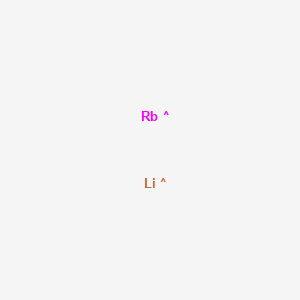
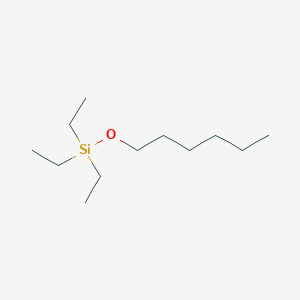
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)
![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
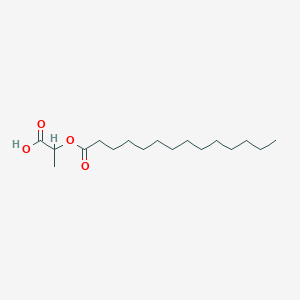
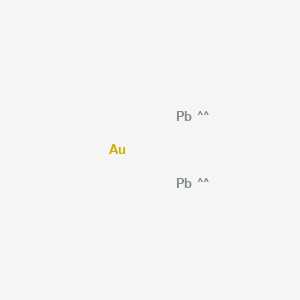
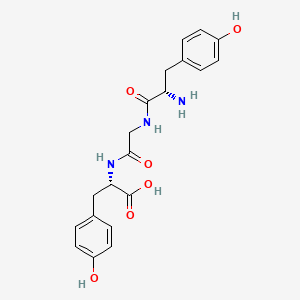
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

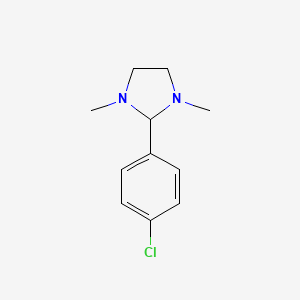
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
